molecular formula C7H9BrN2 B6334304 3-Bromo-6-methylbenzene-1,2-diamine CAS No. 344595-73-9

3-Bromo-6-methylbenzene-1,2-diamine

Cat. No.: B6334304
CAS No.: 344595-73-9
M. Wt: 201.06 g/mol
InChI Key: HUMZPMXYUUNFIX-UHFFFAOYSA-N
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Description

3-Bromo-6-methylbenzene-1,2-diamine (C₇H₉BrN₂) is a substituted aromatic diamine featuring a bromine atom at position 3 and a methyl group at position 6 on the benzene ring. This compound belongs to the benzene-1,2-diamine family, which is widely utilized in organic synthesis, particularly in the preparation of heterocyclic frameworks like quinoxalines, benzothiazoles, and triazole derivatives .

The bromine and methyl groups confer distinct electronic and steric effects. Bromine, as an electron-withdrawing group, modulates the electron density of the aromatic ring, while the methyl group (electron-donating) introduces steric hindrance. These features impact solubility, stability, and participation in coupling or cyclization reactions .

Properties

IUPAC Name

3-bromo-6-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMZPMXYUUNFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylbenzene-1,2-diamine typically involves the bromination of 6-methylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-6-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and amine groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Isomers and Halogenated Analogs

Key structural analogs and their properties are summarized below:

Compound Name CAS No. Substituents (Positions) Molecular Weight Similarity Score Key References
3-Bromo-5-methylbenzene-1,2-diamine 76153-06-5 Br (3), CH₃ (5) 201.06 0.90
5-Bromo-3-methylbenzene-1,2-diamine 59557-90-3 Br (5), CH₃ (3) 201.06 0.90
4-Bromo-3-methylbenzene-1,2-diamine 39478-78-9 Br (4), CH₃ (3) 201.06 0.91
5-Bromo-3-fluorobenzene-1,2-diamine 65896-11-9 Br (5), F (3) 205.02 0.91
5-Bromo-3-chlorobenzene-1,2-diamine 823-54-1 Br (5), Cl (3) 216.47 0.92

Key Observations :

  • Positional Isomerism : The bromine and methyl group positions significantly affect electronic distribution. For example, 3-bromo-5-methylbenzene-1,2-diamine (Br at 3, CH₃ at 5) exhibits a lower similarity score (0.90) compared to 4-bromo-3-methylbenzene-1,2-diamine (0.91), likely due to steric interactions between substituents .
  • Halogen Substitution : Replacing methyl with fluorine or chlorine alters polarity and reactivity. The 5-bromo-3-fluoro derivative (similarity 0.91) has a lower molecular weight but higher electronegativity, enhancing its suitability for nucleophilic substitution reactions .

Physical and Chemical Properties

Data from analogs suggest trends for 3-bromo-6-methylbenzene-1,2-diamine:

Property 3-Bromo-5-methyl (Ref.) 5-Bromo-3-methyl (Ref.) 4-Bromo-3-methyl (Ref.)
Density (g/cm³) 1.578 (predicted) 1.56 (estimated) 1.59 (predicted)
Boiling Point (°C) 297.9 ± 30 290–310 305 ± 25
pKa 5.48 ± 0.11 5.3–5.6 5.60
Solubility Moderate in DMF High in MeOH Low in H₂O

Insights :

  • Bromine at position 3 increases acidity (lower pKa) compared to position 5 due to stronger electron withdrawal .
  • Methyl groups enhance solubility in organic solvents like methanol but reduce water solubility .

Biological Activity

3-Bromo-6-methylbenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9BrN2_2. The presence of a bromine atom and two amino groups on a substituted benzene ring contributes to its reactivity and potential biological interactions. The compound is classified as an aromatic amine, which is known for diverse chemical reactivity, particularly in electrophilic aromatic substitution reactions.

Mode of Action
this compound acts as a hydrogen atom donor and can function as both a "radical amplifier" and "radical regulator." This dual role allows it to initiate radical chain processes while controlling the concentration of reactive radical species within biological systems.

Biochemical Pathways
The compound may influence various biochemical pathways due to its interactions with multiple biological targets. These interactions can modulate enzyme activities and affect cellular processes related to oxidative stress responses and other metabolic pathways.

Environmental Influences
The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other molecules in the biological system.

Biological Activities

This compound has shown promising biological activities:

  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens. Similar compounds have demonstrated significant activity against bacterial strains and fungi.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may have applications in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound derivatives showed minimum inhibitory concentrations (MICs) in the range of 0.015 - >4 mg/L against Candida neoformans, indicating significant antifungal activity when dosed appropriately in vivo .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. For instance, compounds related to this structure were tested for their ability to induce apoptosis in cancer cells.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound's half-life can vary significantly between species (e.g., mice vs. humans), indicating the need for further studies to optimize therapeutic applications .

Data Summary Table

Activity Description Reference
AntimicrobialEffective against Candida neoformans
AnticancerCytotoxic effects on cancer cell lines
MechanismActs as hydrogen donor; regulates radical species
Environmental FactorsInfluenced by pH, temperature, and molecular context

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methylbenzene-1,2-diamine

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